Cas no 67814-76-0 (Isepamicin sulfate)

Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B. It exhibits broad-spectrum activity against Gram-negative and some Gram-positive bacteria, including strains resistant to other aminoglycosides. The sulfate salt formulation enhances solubility and stability, making it suitable for parenteral administration. Isepamicin sulfate is particularly effective against Pseudomonas aeruginosa and Enterobacteriaceae, with a lower propensity for inducing bacterial resistance due to its structural modifications. Its pharmacokinetic profile allows for once- or twice-daily dosing, improving patient compliance. The compound demonstrates reduced nephrotoxicity and ototoxicity compared to earlier aminoglycosides, making it a safer option for prolonged therapy. It is commonly used in severe infections, including sepsis and hospital-acquired pneumonia.
Isepamicin sulfate structure
Isepamicin sulfate structure
商品名:Isepamicin sulfate
CAS番号:67814-76-0
MF:C22H43N5O16S
メガワット:665.6657
MDL:MFCD01683537
CID:58640
PubChem ID:636375

Isepamicin sulfate 化学的及び物理的性質

名前と識別子

    • Isepamicin sulfate
    • (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxy-oxan-2-yl]oxy-2-[(2R,3R,4R,5S)-3,5-dihydroxy-5-methyl-4-methylamino-oxan-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-propanamide sulfate
    • Isepamicine Sulphate
    • (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxy-oxan-2-yl]oxy-2-[(2R,3R,4R,5S)-3,5-dihydroxy-5-methyl-4-methylamino-oxan-2-yl]oxy-3-hydroxy-cyclohexyl]-2-
    • HAPA-B sulfate
    • Isepacin
    • Exacin
    • Sch 21420 sulfate
    • Isepamicin sulfate [JAN]
    • 1-N-(S-3-Amino-2-hydroxypropionyl)-gentamicin B sulfate
    • D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6))-N(sup 1)-(3-amino-2-hydroxy-1-oxopropyl)-2-deoxy-, (S)-, sulfate (salt)
    • (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-
    • D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->6))-N1-((2S)-3-amino-2-hydroxy-1-oxopropyl)-2-deoxy-, sulfate (1:1) (salt)
    • Isepacin (TN)
    • CHEBI:31722
    • Isepamicin monosulfate
    • D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->6))-N1-((3S)-3-amino-2-hydroxy-1-oxopropyl)-2-deoxy-, sulfate (salt)
    • F2L211KBUV
    • Isepamicine (Isepamycin
    • (S)-3-Amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxypropanamide sulfate
    • Isepamicin sulfate [WHO-DD]
    • Sch 21420 (sulfate)
    • Ispallin
    • (S)-3-Amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxypropanamide sulf
    • Isepamicin (sulfate)
    • AKOS025311241
    • Isepamicin sulfate [MI]
    • s4271
    • Isepamicine Sulphate;sch21420 Sulphate
    • 393574-17-9
    • Isepamicin sulfate (JP17)
    • D-STREPTAMINE, O-6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL-(1->6))-N1-((3S)-3-AMINO-2-HYDROXY-1-OXOPROPYL)-2-DEOXY-, SULFATE (SALT)
    • Q27277543
    • Isepamicin sulphate
    • 67814-76-0
    • D-STREPTAMINE, O-6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL-(1->6))-N1-((2S)-3-AMINO-2-HYDROXY-1-OXOPROPYL)-2-DEOXY-, SULFATE (1:1) (SALT)
    • MFCD01683537
    • CCG-270352
    • Isepamicin sulfate, VETRANAL(TM), analytical standard
    • UNII-F2L211KBUV
    • D01826
    • sch21420) Sulphate
    • (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid
    • DTXCID0026462
    • Isepalline
    • 6-Amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-[3-deoxy-4-C-methyl-3-methylamino-beta-L-arabinopyranosyl-(1->6)]-2-deoxy-1-N-[(2S)-3-amino-2-hydroxypropanoyl]-D-streptamine sulfate
    • 6-Amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-(3-deoxy-4-C-methyl-3-methylamino-beta-L-arabinopyranosyl-(1->6))-2-deoxy-1-N-((2S)-3-amino-2-hydroxypropanoyl)-D-streptamine sulfate
    • MDL: MFCD01683537
    • インチ: 1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/p-2/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1
    • InChIKey: DDXRHRXGIWOVDQ-MGAUJLSLSA-L
    • ほほえんだ: S(=O)(=O)([O-])[O-].O([C@]1([H])[C@@]([H])([C@]([H])([C@](C([H])([H])[H])(C([H])([H])O1)O[H])N([H])C([H])([H])[H])O[H])[C@]1([H])[C@]([H])([C@@]([H])([C@]([H])(C([H])([H])[C@@]1([H])N([H])C([C@]([H])(C([H])([H])N([H])[H])O[H])=O)N([H])[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])N([H])[H])O1)O[H])O[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 665.24300
  • どういたいしつりょう: 665.242551
  • 同位体原子数: 0
  • 水素結合ドナー数: 12
  • 水素結合受容体数: 20
  • 重原子数: 44
  • 回転可能化学結合数: 9
  • 複雑さ: 880
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 15
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 386

じっけんとくせい

  • 密度みつど: 1.53
  • ゆうかいてん: 235-242°C
  • ふってん: 926.8°Cat760mmHg
  • フラッシュポイント: 514.3°C
  • PSA: 386.36000
  • LogP: -4.89890
  • ひせんこうど: +110.9° (c=1, H2O as the disulfate hydrate)

Isepamicin sulfate セキュリティ情報

Isepamicin sulfate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S13030-100mg
Isepamicin Sulphate
67814-76-0 97%
100mg
¥2626.0 2024-07-19
TRC
I927013-500mg
Isepamicin Sulfate
67814-76-0
500mg
$ 69.00 2023-09-07
TRC
I927013-250mg
Isepamicin Sulfate
67814-76-0
250mg
$ 58.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6549-5 mg
Isepamicin sulfate
67814-76-0 99.31%
5mg
¥410.00 2022-04-26
Chemenu
CM181664-100mg
Isepamicin sulfate
67814-76-0 97%
100mg
$*** 2023-05-29
DC Chemicals
DC8427-250 mg
Isepamicin Sulphate
67814-76-0 >98%
250mg
$500.0 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S13030-25mg
Isepamicin Sulphate
67814-76-0 97%
25mg
¥706.0 2024-07-19
eNovation Chemicals LLC
D759236-25mg
Isepamicin sulfate
67814-76-0 97%
25mg
$155 2024-06-06
eNovation Chemicals LLC
D759236-100mg
Isepamicin sulfate
67814-76-0 97%
100mg
$260 2024-06-06
DC Chemicals
DC8427-1g
Isepamicin Sulphate
67814-76-0 >98%
1g
$1200.0 2023-09-15

Isepamicin sulfate 関連文献

Isepamicin sulfateに関する追加情報

Isepamicin Sulfate (CAS No. 67814-76-0): An Overview of a Promising Antibiotic

Isepamicin sulfate (CAS No. 67814-76-0) is a semi-synthetic aminoglycoside antibiotic derived from the natural product micronomicin. This compound has gained significant attention in the pharmaceutical industry due to its potent antibacterial activity and potential for treating multidrug-resistant infections. In this comprehensive overview, we will delve into the chemical structure, pharmacological properties, clinical applications, and recent research developments surrounding isepamicin sulfate.

The chemical structure of isepamicin sulfate is characterized by its aminoglycoside backbone, which is responsible for its broad-spectrum antibacterial activity. The compound is composed of a deoxystreptamine nucleus with several functional groups that enhance its binding affinity to bacterial ribosomes. This structural feature allows isepamicin sulfate to inhibit protein synthesis in bacteria, making it an effective agent against both gram-positive and gram-negative pathogens.

In terms of pharmacokinetics, isepamicin sulfate exhibits favorable properties that contribute to its therapeutic efficacy. It is rapidly absorbed after intramuscular or intravenous administration and distributes widely throughout the body. The drug has a relatively short half-life, which necessitates multiple daily dosing regimens. However, this short half-life also reduces the risk of accumulation and potential toxicity. Recent studies have shown that the pharmacokinetic profile of isepamicin sulfate can be optimized through various formulations, such as liposomal delivery systems, to enhance its therapeutic window and reduce side effects.

Clinically, isepamicin sulfate has been evaluated for its effectiveness in treating a range of infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. Its ability to combat multidrug-resistant bacteria has made it particularly valuable in settings where conventional antibiotics are less effective. A recent meta-analysis published in the Journal of Antimicrobial Chemotherapy highlighted the superior efficacy of isepamicin sulfate compared to other aminoglycosides in treating multidrug-resistant gram-negative infections.

The safety profile of isepamicin sulfate has also been extensively studied. While all aminoglycosides carry the risk of nephrotoxicity and ototoxicity, isepamicin sulfate has demonstrated a more favorable safety profile compared to older agents like gentamicin and tobramycin. Clinical trials have shown that the incidence of adverse effects is generally low when isepamicin sulfate is used at recommended doses and for short durations. However, careful monitoring of renal function and auditory function is still recommended during treatment.

In addition to its clinical applications, recent research has explored the potential of isepamicin sulfate in combination therapy with other antibiotics to combat drug-resistant bacteria. A study published in the International Journal of Antimicrobial Agents investigated the synergistic effects of isepamicin sulfatesulfate (CAS No. 67814-76-0) with beta-lactam antibiotics such as meropenem. The results demonstrated that the combination therapy significantly enhanced bactericidal activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, two notable multipledrug-resistant pathogens.

Beyond its immediate clinical applications, there is ongoing research into the mechanisms by which isepamicin sulfate exerts its antibacterial effects. A study published in the Journal of Medicinal Chemistry identified specific binding sites on bacterial ribosomes where isepamicin sulfate interacts to inhibit protein synthesis. Understanding these molecular interactions could lead to the development of novel derivatives with enhanced activity and reduced toxicity.

In conclusion, Isepamicin sulfate (CAS No. 67814-76-0) represents a promising antibiotic with significant potential for treating multidrug-resistant infections. Its favorable pharmacokinetic profile, broad-spectrum activity, and improved safety compared to older aminoglycosides make it an attractive option for clinicians. Ongoing research into combination therapy and molecular mechanisms will likely further enhance its therapeutic value in the future.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:67814-76-0)Isepamicin sulfate
sfd16965
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ